N-(2-fluorophenyl)-4-isopropoxybenzamide
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Overview
Description
“N-(2-fluorophenyl)-4-isopropoxybenzamide” is a chemical compound that belongs to the class of benzamides. Benzamides are compounds containing a benzene ring which is attached to an amide functional group. The “2-fluorophenyl” part indicates a benzene ring with a fluorine atom at the 2nd position. The “4-isopropoxy” part indicates an isopropoxy group (an isopropyl group bound to an oxygen atom) at the 4th position of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate 2-fluorophenylamine with a 4-isopropoxybenzoyl chloride in the presence of a base. This is a standard method for the synthesis of amides .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring substituted with a fluorine atom and an amide group, and another benzene ring substituted with an isopropoxy group .Chemical Reactions Analysis
As an amide, “this compound” could undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of the compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQTVZPKJMOMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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